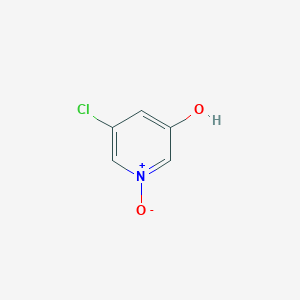
Pine bark extract
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pine bark extract, also known as Pycnogenol, is a natural supplement derived from the bark of the maritime pine tree (Pinus pinaster). This extract has gained popularity in recent years due to its potential health benefits and rich composition of bioactive compounds . Maritime pines are known to contain health-promoting plant compounds like vitamins, polyphenols, and other phytonutrients .
Synthesis Analysis
Maritime pine bark extract is made by first grinding pine bark, then washing and soaking it in hot water. Next, the solids are removed from the liquid extract . The liquid extract can then be used as is or further processed by freeze-drying and grinding it into a powder .
Molecular Structure Analysis
The most notable polyphenol nutrients in pine bark extract are Procyanidins and Catechins . Procyanidins are a type of flavonoid that acts as an antioxidant and appears to have medicinal properties . Catechins are another antioxidant-like flavonoid family that protects cells from oxidation and damaging free radicals .
Chemical Reactions Analysis
The extraction of Pinus taeda to obtain phenolic content is technically feasible . The extraction condition that maximizes extraction yields was defined at 50 °C, with a solid–liquid ratio of 1/10 and with an ethanol concentration of 50% .
Physical And Chemical Properties Analysis
The thickness, opacity, mechanical properties, and oxidation resistance of the bionic chitosan–PBE film increased, and the water vapor permeability decreased . The films based on chitosan incorporated PBE and with the bionic structure of dragonfly wings can potentially be applied to food packaging .
Mechanism of Action
Safety and Hazards
Future Directions
Pine bark extract has great potential for the identification and development of novel antioxidant, anti-inflammatory, cardiovascular, neuroprotective, and anticancer medicines . It may find potential application as a natural preservative and/or antioxidant in food formulations or as a bioactive ingredient with controlled delivery in pharmaceuticals or nutraceuticals .
properties
CAS RN |
133248-87-0 |
|---|---|
Product Name |
Pine bark extract |
Molecular Formula |
C5H7NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



